molecular formula C21H20N4O4 B12393495 Hdac6-IN-10

Hdac6-IN-10

Cat. No.: B12393495
M. Wt: 392.4 g/mol
InChI Key: OUWQFNHQQZCXTJ-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-10 typically involves the use of benzohydroxamates, which selectively inhibit HDAC6 . The synthetic route includes the preparation of benzohydroxamate derivatives through a series of chemical reactions, including acylation, reduction, and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities.

Scientific Research Applications

Hdac6-IN-10 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hdac6-IN-10 is unique compared to other HDAC inhibitors due to its selective inhibition of HDAC6. Similar compounds include:

This compound stands out due to its specific targeting of HDAC6 and its potential therapeutic applications in a wide range of diseases.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1

InChI Key

OUWQFNHQQZCXTJ-GOSISDBHSA-N

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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